molecular formula C12H13ClO3 B13870335 Methyl 4-(4-chlorobut-2-enoxy)benzoate

Methyl 4-(4-chlorobut-2-enoxy)benzoate

Cat. No.: B13870335
M. Wt: 240.68 g/mol
InChI Key: NUAOTUFYQKDPBT-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorobut-2-enoxy)benzoate (: See COA

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 4-(4-chlorobut-2-enoxy)benzoate

InChI

InChI=1S/C12H13ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h2-7H,8-9H2,1H3

InChI Key

NUAOTUFYQKDPBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC=CCCl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of methyl 4-(4-chlorobut-2-enoxy)benzoate typically begins with the preparation of methyl 4-chlorobutyrate. According to Chinese patents CN102898307A and CN102898307B, methyl 4-chlorobutyrate is synthesized by the reaction of γ-butyrolactone with methanol in the presence of an acidic catalyst and phosphorus trichloride as the chlorinating agent.

Reaction Conditions and Catalysts

  • Reactants : γ-butyrolactone, methanol, phosphorus trichloride (PCl3)
  • Catalysts : Zinc chloride (ZnCl2) and concentrated sulfuric acid (H2SO4, 98.3% mass fraction) are employed as acidic catalysts.
  • Temperature : Mild conditions at 30–60°C, typically 50°C.
  • Pressure : Atmospheric pressure (normal pressure).
  • Stirring speed : 1000–2000 rpm to ensure homogeneity.

Stepwise Procedure

  • Add γ-butyrolactone, methanol, and zinc chloride catalyst into a reactor.
  • Initiate stirring and maintain temperature at around 50°C.
  • Add phosphorus trichloride dropwise over approximately 30 minutes.
  • After complete addition, maintain the reaction temperature and continue stirring for an additional 0.5 to 2 hours to ensure reaction completion.
  • Post-reaction, the mixture is subjected to reduced pressure distillation at 25 mm Hg, collecting fractions boiling between 80–85°C to isolate methyl 4-chlorobutyrate.

Representative Experimental Data

Example γ-Butyrolactone (g/mol) Methanol (mL/mol) Zinc Chloride (g/mol) Phosphorus Trichloride (g/mol) Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%)
1 43 (0.5 mol) 40 (1.5 mol) 1.36 (0.01 mol) 34.3 (0.25 mol) 50 1 94.5 99.1
2 43 (0.5 mol) 60 (1 mol) 1.36 (0.01 mol) 34.3 (0.25 mol) 50 1 85.5 99.0
3 43 (0.5 mol) 60 (1.5 mol) 1.36 (0.01 mol) 24.1 (0.2 mol) 50 1 80.7 99.0

Table 1: Synthesis of Methyl 4-Chlorobutyrate under Various Conditions

Advantages of This Method

  • Mild reaction conditions and simple process setup.
  • Environmentally friendly raw materials and reduced waste generation.
  • High and stable yield with product purity above 99%.
  • Straightforward post-reaction distillation for product isolation.

Preparation of this compound

General Synthetic Strategy

The compound this compound is synthesized by etherification of methyl 4-hydroxybenzoate with a chlorinated butenyl derivative, often derived from methyl 4-chlorobutyrate or related intermediates. The chlorobut-2-enoxy moiety is introduced via nucleophilic substitution or Williamson ether synthesis involving the phenolic hydroxyl group of methyl 4-hydroxybenzoate and an appropriate chlorinated alkene or haloalkane.

Typical Reaction Conditions

  • Base : Alkali bases such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
  • Temperature : Elevated temperatures (60–100°C) to promote the etherification reaction.
  • Reaction Time : Several hours (4–12 h) depending on reactivity.

Reaction Mechanism

The base deprotonates the hydroxyl group of methyl 4-hydroxybenzoate, generating a phenolate ion. This nucleophile attacks the electrophilic carbon bearing the chlorine atom in the chlorobut-2-enyl moiety, displacing chloride and forming the ether linkage.

Yield and Purification

  • Yields typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.
  • Purification is generally achieved by recrystallization or column chromatography to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

Step Compound Method Description Key Reagents/Catalysts Conditions Yield (%) Purity (%)
1 Methyl 4-chlorobutyrate Chlorination of γ-butyrolactone with methanol γ-butyrolactone, methanol, PCl3, ZnCl2, H2SO4 50°C, atmospheric pressure, 1–2 h 80.7–94.5 ~99
2 This compound Etherification of methyl 4-hydroxybenzoate with chlorobut-2-enyl derivative Methyl 4-hydroxybenzoate, base (K2CO3/NaH), chlorobut-2-enyl halide 60–100°C, polar aprotic solvent, 4–12 h 70–90 >95

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorobut-2-enoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-(4-chlorobut-2-enoxy) group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 4-(4-chlorobut-2-enoxy)benzoic acid.

    Reduction: 4-(4-chlorobut-2-enoxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-(4-azidobut-2-enoxy)benzoate or 4-(4-cyanobut-2-enoxy)benzoate.

Scientific Research Applications

Methyl 4-(4-chlorobut-2-enoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorobut-2-enoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-chlorobut-2-enoxy)benzoic acid, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct 4-chlorobut-2-enoxy substituent differentiates it from simpler halogenated benzoates (e.g., Methyl 4-chlorobenzoate or Methyl 4-fluorobenzoate) and more complex derivatives (e.g., piperazine-linked quinoline-carbonyl benzoates). Key comparisons include:

Substituent Complexity and Reactivity Simple Halogenated Derivatives: Methyl 4-chlorobenzoate () features a direct chloro substituent, offering electron-withdrawing effects that enhance electrophilic substitution reactivity. Piperazine-Linked Derivatives: Compounds like Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3, ) incorporate bulky heterocyclic groups, which reduce solubility but may improve binding affinity in biological systems. The target compound’s shorter, unsaturated chain likely increases lipophilicity compared to these derivatives .

Synthetic Routes highlights multi-step syntheses for quinoline-piperazine benzoates, involving condensation and crystallization. The target compound may require simpler etherification or esterification steps, akin to methods for Methyl 4-chlorobenzoate .

Analytical Characterization

  • Compounds in were validated via ¹H NMR and HRMS, confirming substituent identity and purity. The target compound’s allylic chlorine and double bond would produce distinct NMR shifts (e.g., deshielded protons near the double bond) and HRMS fragmentation patterns .

Data Tables

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Name (Reference) Substituent Molecular Formula Molecular Weight (g/mol) Key Analytical Methods
Methyl 4-chlorobenzoate 4-Cl C₈H₇ClO₂ 170.59 N/A (commercial product)
Methyl 4-fluorobenzoate 4-F C₈H₇FO₂ 154.14 N/A (commercial product)
C3 () 4-(2-(4-Cl-phenyl)quinoline-carbonyl)piperazin-1-yl C₂₉H₂₅ClN₂O₃ 497.98 ¹H NMR, HRMS
Methyl 4-(4-chlorobut-2-enoxy)benzoate 4-(4-Cl-but-2-enoxy) C₁₂H₁₃ClO₃ 240.68 (calculated) Hypothetical: ¹H NMR, HRMS

Table 2: Substituent Effects on Properties

Compound Type Key Features Inferred Properties
Simple halogenated benzoates Direct halogen substitution; small steric profile High crystallinity; moderate solubility in polar solvents
Alkenyl ether benzoates Unsaturated chain with allylic chlorine Enhanced reactivity (e.g., susceptibility to hydrolysis)
Piperazine-linked benzoates Bulky heterocyclic groups; extended conjugation Low solubility; potential bioactivity

Research Findings

  • Synthetic Insights : demonstrates that crystallization from ethyl acetate yields solid products (yellow/white), suggesting similar protocols could apply to the target compound .
  • Electronic Effects: The 4-chlorobut-2-enoxy group’s electron-withdrawing chlorine and electron-rich double bond may create a polarized region, favoring reactions like Michael additions or nucleophilic substitutions .
  • Biological Relevance : Piperazine-linked derivatives in highlight the role of substituent bulk in modulating bioactivity. The target compound’s balance of lipophilicity and reactivity could position it as a candidate for prodrug development .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(4-chlorobut-2-enoxy)benzoate, and how can reaction intermediates be characterized?

Answer:
Synthesis typically involves multi-step nucleophilic substitution and esterification. For example:

Step 1: React 4-hydroxybenzoic acid with methyl chloride to form methyl 4-hydroxybenzoate.

Step 2: Introduce the 4-chlorobut-2-enoxy group via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in acetone).
Characterization methods:

  • TLC/HPLC for monitoring reaction progress and purity assessment .
  • NMR (¹H/¹³C) to confirm substitution patterns and ester functionality. For example, the chloroalkenyl ether group shows distinct coupling constants in ¹H NMR (e.g., J = 8–12 Hz for trans-configured alkenes) .
  • FT-IR for verifying ester C=O (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the 4-chlorobut-2-enoxy substituent?

Answer:
Single-crystal X-ray diffraction is critical for determining the configuration of the chlorobut-enoxy chain. Key steps:

  • Crystal growth: Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOAc mixtures) to obtain high-quality crystals.
  • Data collection: Employ a synchrotron source for high-resolution data (≤1.0 Å) to resolve Cl and double-bond positions.
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters .
    Example: A similar compound, ethyl 4-(4-oxo-4H-chromen-2-yl)benzoate, was resolved using SHELX, confirming the planar chromenone-ester geometry .

Basic: What spectroscopic techniques are essential for validating the structural integrity of this compound?

Answer:

  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ for C₁₂H₁₃ClO₃: 240.0552) and isotopic Cl pattern .
  • ¹³C NMR: Distinct signals for the ester carbonyl (~168 ppm), aromatic carbons (~120–160 ppm), and alkenyl carbons (~125–135 ppm) .
  • UV-Vis: If conjugated systems exist (e.g., chromophores), λmax ~250–300 nm can indicate π→π* transitions .

Advanced: How do solvent polarity and temperature influence the regioselectivity of nucleophilic attacks on the chlorobut-enoxy chain?

Answer:

  • Polar solvents (e.g., DMF): Stabilize transition states via solvation, favoring SN2 mechanisms at the terminal Cl.
  • Nonpolar solvents (e.g., toluene): Promote carbocation formation (SN1) at the allylic position due to reduced solvation .
  • Temperature: Lower temperatures (−20°C to 0°C) suppress side reactions (e.g., elimination), enhancing regioselectivity.
    Example: In methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate, SN2 substitution at Cl was achieved in DMF at 60°C with 85% yield .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Answer:

  • Impurities:
    • Unreacted 4-hydroxybenzoate ester (detected via TLC; Rf ~0.5 in hexane/EtOAc 3:1).
    • Dimerization products (e.g., ether-linked dimers via competing alkoxy coupling).
  • Mitigation:
    • Use excess methylating agent (e.g., CH₃I) in Step 1.
    • Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) .

Advanced: How can computational methods (e.g., DFT) predict reactivity trends in derivatives of this compound?

Answer:

  • DFT calculations (B3LYP/6-31G* level) model electron density and frontier molecular orbitals:
    • HOMO/LUMO maps identify nucleophilic (Cl-substituted alkene) and electrophilic (ester carbonyl) sites .
    • Transition state modeling predicts activation barriers for substitutions or eliminations.
      Case study: For methyl 4-ethynyl-2-methylbenzoate, DFT predicted regioselective alkyne reactions, validated experimentally .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Hydrolysis: Susceptible to ester cleavage in acidic/basic conditions. Store under inert gas (N₂/Ar) in airtight containers.
  • Light sensitivity: UV exposure may degrade the chlorobut-enoxy chain; use amber glassware.
  • Temperature: Store at −20°C for long-term stability .

Advanced: How to resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. no observed activity)?

Answer:

  • Experimental variables:
    • Assay conditions: pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) affect compound solubility and target binding .
    • Enzyme source: Species-specific isoforms (e.g., human vs. murine CYP450) may respond differently.
  • Validation:
    • Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding.
    • Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates .

Basic: What chromatographic methods are recommended for purity analysis?

Answer:

  • HPLC (C18 column):
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.
    • Retention time: ~8–10 min (adjust based on column dimensions).
  • GC-MS: For volatile impurities, use a DB-5 column with He carrier gas .

Advanced: How does the chlorobut-enoxy group influence pharmacokinetic properties in preclinical models?

Answer:

  • Lipophilicity: The Cl and ether groups increase logP (~2.5–3.0), enhancing blood-brain barrier permeability.
  • Metabolism: The allylic Cl is prone to glutathione conjugation (Phase II metabolism), reducing bioavailability.
  • In vivo validation: Radiolabel the compound (¹⁴C) for tissue distribution studies in rodents .

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